molecular formula C8H18ClNO2 B1412741 4-Amino-4-methylpentanoic acid ethyl ester hydrochloride CAS No. 2206264-52-8

4-Amino-4-methylpentanoic acid ethyl ester hydrochloride

Cat. No.: B1412741
CAS No.: 2206264-52-8
M. Wt: 195.69 g/mol
InChI Key: JETOXOBCZNGVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-4-methylpentanoic acid ethyl ester hydrochloride is a chemical compound with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . It is a derivative of amino acids and is often used in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-methylpentanoic acid ethyl ester hydrochloride typically involves the esterification of the corresponding amino acid with ethanol in the presence of hydrochloric acid. One common method involves the reaction of 4-Amino-4-methylpentanoic acid with ethanol and hydrochloric acid under reflux conditions to yield the ethyl ester hydrochloride .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar esterification reactions. The use of trimethylchlorosilane (TMSCl) with methanol has been shown to be an efficient method for the preparation of amino acid esters, offering mild reaction conditions and good yields .

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-methylpentanoic acid ethyl ester hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amino acid esters.

Scientific Research Applications

4-Amino-4-methylpentanoic acid ethyl ester hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and peptide synthesis.

    Biology: Studied for its potential effects on biological systems and as a building block for biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 4-Amino-4-methylpentanoic acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to biologically active molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-4-methylpentanoic acid: The parent compound without the ester group.

    4-Amino-4-methylpentanoic acid methyl ester hydrochloride: Similar ester derivative with a methyl group instead of an ethyl group.

    4-Amino-4-methylpentanoic acid ethyl ester: The ester derivative without the hydrochloride.

Uniqueness

4-Amino-4-methylpentanoic acid ethyl ester hydrochloride is unique due to its specific ester and hydrochloride groups, which can influence its solubility, reactivity, and biological activity compared to other similar compounds.

Properties

IUPAC Name

ethyl 4-amino-4-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-4-11-7(10)5-6-8(2,3)9;/h4-6,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETOXOBCZNGVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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